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molecular formula C15H11NO2 B3048955 Methyl Acridine-4-carboxylate CAS No. 188054-45-7

Methyl Acridine-4-carboxylate

Cat. No. B3048955
M. Wt: 237.25 g/mol
InChI Key: GIFITRVWCNEJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06111109

Procedure details

To methyl acridine-4-carboxylate, prepared in Example 4,(183 mg), was added a degassed solution of NaOH in aqueous EtOH (1:1,2M)(35 ml). The mixture was stirred for 3 hours at 50° C., when a clear solution was obtained, then neutralised with glacial AcOH. Extraction with EtOAc (3×15 50 ml) followed by chromatography on silica gel, eluting with EtOAc/petroleum ether (1:4), gave acridine-4-carboxylic acid (160 mg, 87%), mp (Me2CO) 196-197° C. (lit, mp 202-204° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:5](=[N:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:4]([C:15]([O:17]C)=[O:16])=[CH:3][CH:2]=1.[OH-].[Na+].CC(O)=O>C1C2C(=O)C3C(=CC=CC=3)NC=2C=CC=1>[CH:1]1[C:14]2[C:5](=[N:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:4]([C:15]([OH:17])=[O:16])=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C2=NC3=CC=CC=C3C=C12)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
C1=CC=CC=2NC3=CC=CC=C3C(C12)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
when a clear solution was obtained
EXTRACTION
Type
EXTRACTION
Details
Extraction with EtOAc (3×15 50 ml)
WASH
Type
WASH
Details
eluting with EtOAc/petroleum ether (1:4)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=CC=C(C2=NC3=CC=CC=C3C=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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